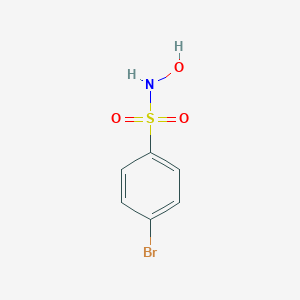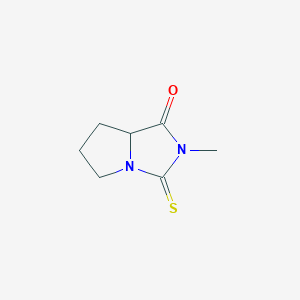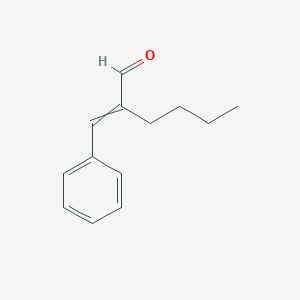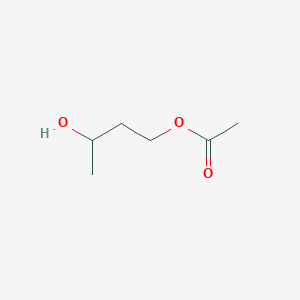
3-Hydroxybutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutyl acetate (HBA) is a colorless liquid with a fruity odor. It is a chemical compound that is used in various industries, including the fragrance, flavor, and pharmaceutical industries. HBA is synthesized from renewable resources, making it an eco-friendly alternative to traditional chemical compounds. In
Mecanismo De Acción
3-Hydroxybutyl acetate exerts its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. It inhibits the growth of bacteria and fungi by interfering with their cellular processes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxybutyl acetate has been shown to have low toxicity and is considered safe for human use. It is rapidly metabolized in the liver and excreted in the urine. 3-Hydroxybutyl acetate has been shown to have no adverse effects on liver function or blood chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxybutyl acetate has several advantages for lab experiments. It is a renewable resource, making it an eco-friendly alternative to traditional chemical compounds. 3-Hydroxybutyl acetate is also readily available and cost-effective. However, 3-Hydroxybutyl acetate has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 3-Hydroxybutyl acetate research. One potential area of research is the development of 3-Hydroxybutyl acetate as an antibacterial and antifungal agent in the pharmaceutical industry. Additionally, 3-Hydroxybutyl acetate has potential applications in the food industry as a flavoring agent. Further research is needed to explore the potential applications of 3-Hydroxybutyl acetate in these industries.
Métodos De Síntesis
3-Hydroxybutyl acetate is synthesized through a two-step process. The first step involves the conversion of bio-derived 3-hydroxybutyrate (3HB) to 3-hydroxybutanal (33-Hydroxybutyl acetate) using a catalytic amount of an oxidant. The second step involves the conversion of 33-Hydroxybutyl acetate to 3-Hydroxybutyl acetate using acetic anhydride as a reagent. The synthesis of 3-Hydroxybutyl acetate from renewable resources makes it an eco-friendly alternative to traditional chemical compounds.
Aplicaciones Científicas De Investigación
3-Hydroxybutyl acetate has various scientific research applications. It is used as a solvent, flavoring agent, and fragrance in the fragrance and flavor industries. 3-Hydroxybutyl acetate is also used as a plasticizer in the polymer industry. Additionally, 3-Hydroxybutyl acetate has potential applications in the pharmaceutical industry due to its antibacterial and antifungal properties.
Propiedades
Número CAS |
1851-86-1 |
|---|---|
Nombre del producto |
3-Hydroxybutyl acetate |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3-hydroxybutyl acetate |
InChI |
InChI=1S/C6H12O3/c1-5(7)3-4-9-6(2)8/h5,7H,3-4H2,1-2H3 |
Clave InChI |
KLUHZXMBIDAHSJ-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)O |
SMILES canónico |
CC(CCOC(=O)C)O |
Otros números CAS |
1851-86-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



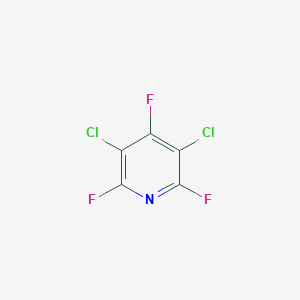
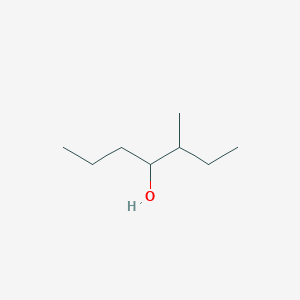
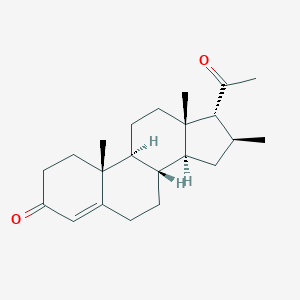
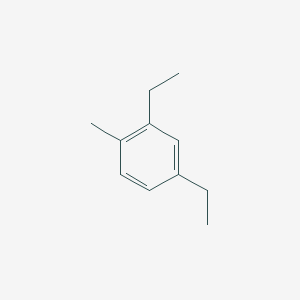


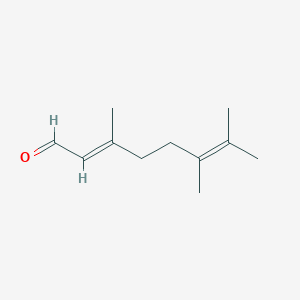
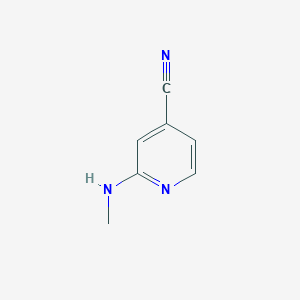
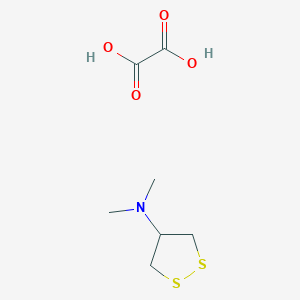

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
